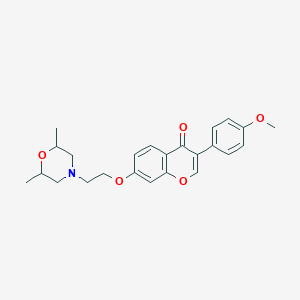

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Beschreibung

7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and a 2-(2,6-dimethylmorpholino)ethoxy moiety at position 5. Its structural complexity arises from the morpholine ring, which introduces stereoelectronic and solubility-modulating properties.

Eigenschaften

IUPAC Name |

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-16-13-25(14-17(2)30-16)10-11-28-20-8-9-21-23(12-20)29-15-22(24(21)26)18-4-6-19(27-3)7-5-18/h4-9,12,15-17H,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKILACOWHAAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the dimethylmorpholinoethoxy side chain: This can be done through nucleophilic substitution reactions, where the appropriate morpholine derivative is reacted with an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Biology: This compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.

Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It can be used in the development of new materials and chemical products, owing to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and dimethylmorpholinoethoxy side chain contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares a chromen-4-one scaffold with multiple analogs, differing primarily in substituents at positions 3 and 6. Below is a detailed comparison based on structural, synthetic, and biological parameters:

Structural Features and Substituent Effects

Biologische Aktivität

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one, a synthetic compound with the CAS number 905014-49-5, belongs to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article consolidates available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of 409.5 g/mol. The structure features a chromen-4-one core modified with a morpholinoethoxy group and a methoxyphenyl moiety.

| Property | Value |

|---|---|

| CAS Number | 905014-49-5 |

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.5 g/mol |

| Core Structure | Chromen-4-one |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors that regulate cell signaling and proliferation.

- Signal Transduction : The compound could influence key signaling pathways that affect cellular functions.

Anti-inflammatory Properties

Research has indicated that derivatives of chromen-4-one can suppress the production of nitric oxide (NO) in macrophages, which is often elevated during inflammatory responses. For instance, studies have shown that related compounds can inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells without causing cytotoxicity after 24 hours of treatment .

Key Findings:

- Inhibition of NF-κB Activation : Certain derivatives significantly inhibit NF-κB activation, a critical transcription factor in inflammation .

- Non-cytotoxic : These compounds do not induce cytotoxic effects at effective concentrations .

Anticancer Activity

Chromone derivatives have also been explored for their anticancer potential. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.

Case Study Insights:

- Cell Line Studies : In vitro studies have demonstrated that similar chromone derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

- Mechanistic Insights : The mechanism may involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still limited.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Antioxidant and anti-inflammatory |

| 6,7-Dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone | Strong NO production inhibition |

| 7-Methoxy-2-(2-phenylethyl)chromone | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.